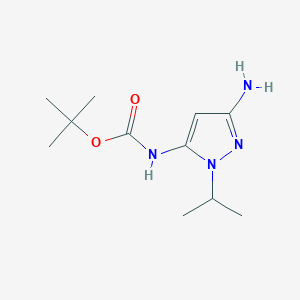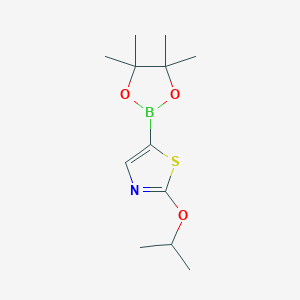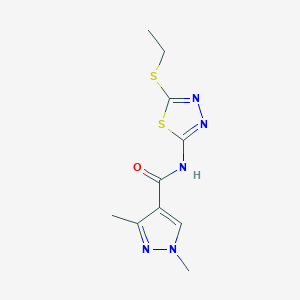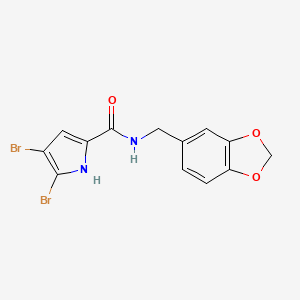
Tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the activation of B cells and other immune cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the activation of B cells and other immune cells. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell signaling and activation. This, in turn, leads to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 include the inhibition of B cell activation and proliferation, the suppression of the immune response, and the inhibition of tumor growth. TAK-659 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of TAK-659 for lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. TAK-659 is also well-tolerated in preclinical studies, making it a safe and reliable compound to use in lab experiments. The limitations of TAK-659 include its complex synthesis method, which requires expertise in organic chemistry and medicinal chemistry. TAK-659 is also a relatively new compound, and further studies are needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One potential direction is the further investigation of its efficacy in various B cell malignancies and autoimmune diseases. Another direction is the development of TAK-659 as a therapeutic agent for these diseases. Additionally, the study of the mechanism of action of TAK-659 and its effects on other signaling pathways may lead to the discovery of new therapeutic targets. Overall, TAK-659 holds great promise as a potential treatment for various diseases, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of tert-butyl carbamate with 5-amino-2-propan-2-ylpyrazole to form the intermediate compound. This intermediate is then reacted with a coupling reagent and a BTK inhibitor to form TAK-659. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, TAK-659 has shown potent anti-tumor activity and has been well-tolerated by the animals. TAK-659 has also been studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus, where it has shown promising results in reducing inflammation and autoimmunity.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-9(6-8(12)14-15)13-10(16)17-11(3,4)5/h6-7H,1-5H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQAHFTYHOKXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)
![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)





![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)


![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)